8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one
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Overview
Description
8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound belonging to the class of benzothiepins. Benzothiepins are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiepins.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzothiepin: The parent compound without the methyl group.
Dihydrobenzothiepin: Similar structure but without the ketone group.
Methylbenzothiepin: Similar structure but with different substitution patterns.
Uniqueness
8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the ketone functionality can lead to distinct interactions with biological targets compared to its analogs.
Properties
CAS No. |
72675-01-5 |
---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
8-methyl-3,4-dihydro-2H-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H12OS/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
NNKHJXYWJDECHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCCS2 |
Origin of Product |
United States |
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